

Technical Guide: Fmoc-Ser-OH-15N for Research and Development

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Compound of Interest		
Compound Name:	Fmoc-Ser-OH-15N	
Cat. No.:	B12415286	Get Quote

This technical guide provides comprehensive safety information, experimental protocols, and workflow diagrams for the use of **Fmoc-Ser-OH-15N** in research and drug development. The content is intended for researchers, scientists, and professionals familiar with peptide synthesis and laboratory safety procedures.

Safety and Physicochemical Data

While **Fmoc-Ser-OH-15N** is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory safety precautions should always be observed.[1] The following tables summarize the known safety and physicochemical properties.

Safety Data Summary



Hazard Identification	GHS Classification: Not a hazardous substance.[1]	
Signal Word	None[1]	
Hazard Statements	None[1]	
Precautionary Statements	None[1]	
Routes of Exposure	Inhalation, Ingestion, Skin and Eyes.[1]	
Potential Health Effects	Eye Contact: May cause eye irritation.[1] Skin Contact: May be harmful if absorbed through the skin. May cause skin irritation.[1] Inhalation: May be harmful if inhaled. May cause respiratory tract irritation.[1] Ingestion: May be harmful if swallowed.[1]	
Toxicological Data	Carcinogenic, Mutagenic, and Teratogenic Effects: No data available.[1]	
First Aid Measures	Eye Contact: Flush eyes with water as a precaution.[1] Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1] Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]	

Physical and Chemical Properties



Property	Value	Source
Chemical Formula	C18H17 ¹⁵ NO5	[1]
Molecular Weight	328.32 g/mol	[2]
Appearance	Solid	[1]
CAS Number	2137490-19-6	[1]
Unlabeled CAS Number	73724-45-5	[1]
Synonyms	FMOC-L-Serine-15N, FMOC- L-Ser-OH-15N	[1]
Purity	> 98%	[1]
Storage Temperature	Room temperature	[1]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3][4]	
InChI Key	JZTKZVJMSCONAK- INIZCTEOSA-M	[5]

Experimental Protocols

Fmoc-Ser-OH-15N is primarily used in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the manual Fmoc-SPPS of a peptide chain.

Materials and Reagents

- Fmoc-Ser-OH-15N
- Appropriate resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)[6]
- · Other Fmoc-protected amino acids
- Coupling Reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-



b]pyridinium 3-oxide hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole).[7][8][9][10]

- Base for Coupling: N,N-Diisopropylethylamine (DIPEA)[8][9]
- Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)[6]
- Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
- Washing Solvents: DMF, DCM
- Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%
 Water. (Composition may vary based on peptide sequence and protecting groups).
- · Cold diethyl ether
- · Reaction vessel with a frit
- Shaker or bubbler (for mixing)

Procedure

- Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
- First Amino Acid Loading (if not using pre-loaded resin):
 - Dissolve the first Fmoc-amino acid (e.g., Fmoc-Ser-OH-15N) and a coupling agent in DMF.
 - Add the activation mixture to the swelled resin and shake for 2-4 hours.
 - Wash the resin thoroughly with DMF and DCM.
- Fmoc Deprotection:
 - Add the 20% piperidine/DMF solution to the resin.
 - Shake for 5-10 minutes.



- o Drain the solution.
- Repeat the piperidine treatment for another 10-15 minutes.[11]
- Wash the resin thoroughly with DMF to remove residual piperidine.
- Amino Acid Coupling:
 - In a separate vial, pre-activate the next Fmoc-amino acid by dissolving it with the coupling reagent and DIPEA in DMF.
 - Add the activated amino acid solution to the deprotected resin.
 - Shake for 1-2 hours.
 - Wash the resin with DMF.
- Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.
- Final Fmoc Deprotection: After the last amino acid coupling, perform a final deprotection step (step 3).
- Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.
- Cleavage and Side-Chain Deprotection:
 - Add the cleavage cocktail to the dry resin.
 - Gently mix for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Wash the resin with a small amount of TFA.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.



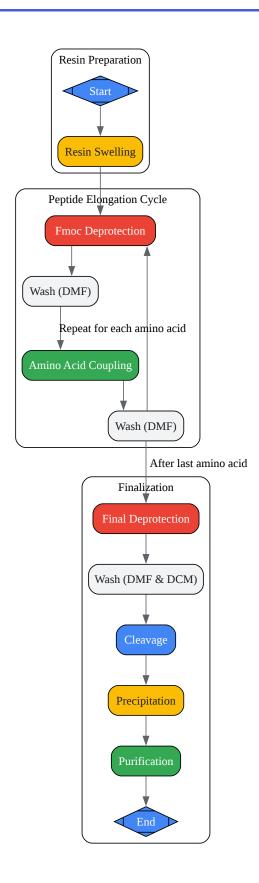
- Centrifuge to pellet the peptide.
- Wash the peptide pellet with cold ether.
- Dry the crude peptide.
- Purify the peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflows

The following diagrams illustrate key processes involving Fmoc-Ser-OH-15N.

Hazard Identification and Mitigation Workflow.

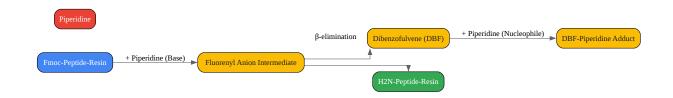




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Solid-Phase Peptide Synthesis (SPPS) Workflow.





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